Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389505
InChI: InChI=1S/C15H19N3O2S/c1-9-10(2)21-14-12(9)13(16-8-17-14)18-6-4-11(5-7-18)15(19)20-3/h8,11H,4-7H2,1-3H3
SMILES: CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)OC)C
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol

Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC13389505

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate -

Specification

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
IUPAC Name methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C15H19N3O2S/c1-9-10(2)21-14-12(9)13(16-8-17-14)18-6-4-11(5-7-18)15(19)20-3/h8,11H,4-7H2,1-3H3
Standard InChI Key JLCWWXKPUHFBGI-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)OC)C
Canonical SMILES CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)OC)C

Introduction

Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound belonging to the broader category of heterocyclic compounds. It features a thieno[2,3-d]pyrimidine core, which is substituted with various functional groups, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural characteristics that allow for diverse interactions within biological systems.

Synthesis

The synthesis of Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity.

StepReaction ConditionsReagents
1. Formation of Thieno[2,3-d]pyrimidine CoreHigh temperature, specific solvents (e.g., DMF)Starting materials: thiophene derivatives, pyrimidine precursors
2. Introduction of Piperidine MoietyMild conditions, catalysts (e.g., bases)Piperidine derivatives
3. EsterificationAcid catalysts (e.g., HCl), methanolPiperidine-4-carboxylic acid derivative

Potential Biological Activity

Compounds with similar structures to Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate have shown potential in medicinal chemistry, particularly in targeting diseases such as cancer or neurological disorders. Their unique structural features allow for interactions with specific biological targets like enzymes or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator